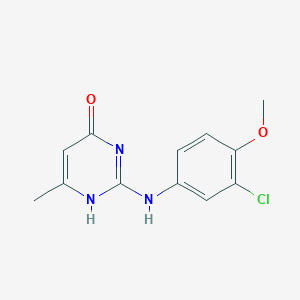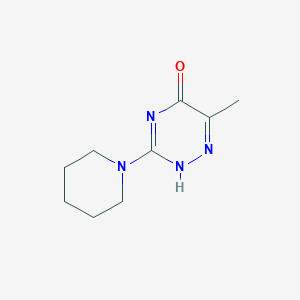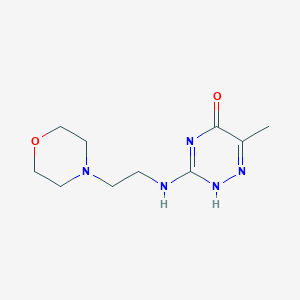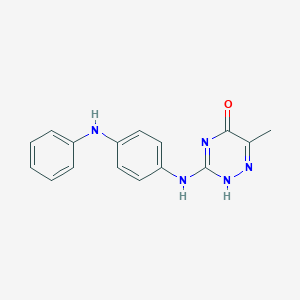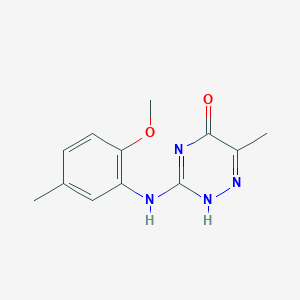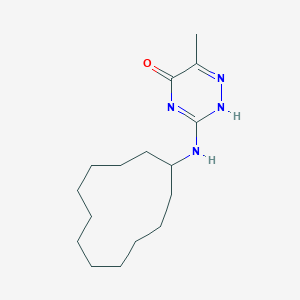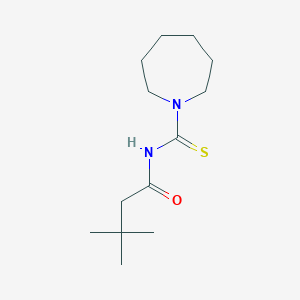
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide, also known as AD4, is a chemical compound that has been extensively studied for its potential therapeutic applications. AD4 belongs to the class of thioamide compounds and has been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been studied as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide is not fully understood. However, it has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense system. Activation of this pathway leads to the upregulation of various antioxidant enzymes, which protect cells from oxidative stress. N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses. In addition, N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide is that it is a relatively stable compound and can be easily synthesized in the laboratory. However, one of the limitations of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide. One potential direction is to study its effects on other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to study the effects of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide in combination with other drugs, such as anti-inflammatory drugs or chemotherapy agents. Finally, further studies are needed to fully understand the mechanism of action of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide, which could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide involves the reaction of 3,3-dimethylbutanoyl chloride with 1-azepanethiol in the presence of triethylamine. The reaction yields N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Propiedades
Nombre del producto |
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide |
|---|---|
Fórmula molecular |
C13H24N2OS |
Peso molecular |
256.41 g/mol |
Nombre IUPAC |
N-(azepane-1-carbothioyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H24N2OS/c1-13(2,3)10-11(16)14-12(17)15-8-6-4-5-7-9-15/h4-10H2,1-3H3,(H,14,16,17) |
Clave InChI |
NRTWFHFDOAYOEX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC(=S)N1CCCCCC1 |
SMILES canónico |
CC(C)(C)CC(=O)NC(=S)N1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)
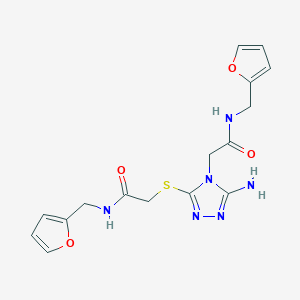
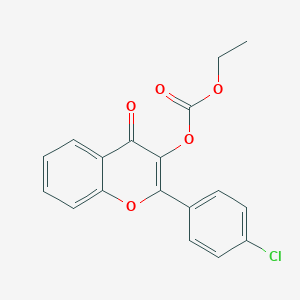
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
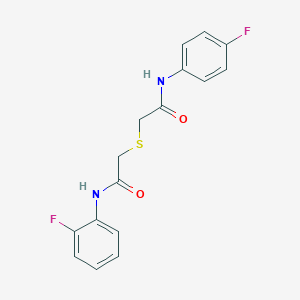
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
